1,3,2lambda~6~-Dioxathietane-2,2-dione
Description
1,3,2λ⁶-Dioxathietane-2,2-dione is a four-membered heterocyclic compound containing two oxygen atoms, one sulfur atom in the +6 oxidation state (sulfone group), and two ketone functionalities. The λ⁶ notation confirms the hypervalent sulfur center, which contributes to significant electron-withdrawing effects and ring strain due to the small cyclic structure. This compound’s reactivity and stability are influenced by its strained geometry and the electronegative sulfone moiety, making it a subject of interest in theoretical and synthetic chemistry.
Properties
CAS No. |
56639-44-2 |
|---|---|
Molecular Formula |
CH2O4S |
Molecular Weight |
110.09 g/mol |
IUPAC Name |
1,3,2-dioxathietane 2,2-dioxide |
InChI |
InChI=1S/CH2O4S/c2-6(3)4-1-5-6/h1H2 |
InChI Key |
QLAJNZSPVITUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OS(=O)(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2lambda~6~-Dioxathietane-2,2-dione typically involves the reaction of sulfur dioxide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 1,3,2lambda~6~-Dioxathietane-2,2-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are closely monitored to maintain consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,2lambda~6~-Dioxathietane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted heterocycles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2lambda~6~-Dioxathietane-2,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,2lambda~6~-Dioxathietane-2,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Property | 1,3,2λ⁶-Dioxathietane-2,2-dione | 1-Oxazolidine-2,4-dione |
|---|---|---|
| Ring Size | 4-membered | 5-membered |
| Heteroatoms | 2 O, 1 S | 2 O, 1 N |
| Oxidation State | S⁶+ (sulfone) | N⁰ (neutral) |
| Ring Strain | High (4-membered geometry) | Moderate (5-membered flexibility) |
The smaller ring size of the dioxathietane derivative results in higher angular strain compared to the more relaxed oxazolidine dione . The sulfone group in the former introduces strong electron-withdrawing effects, altering electronic properties relative to the neutral nitrogen in oxazolidine dione.
Electronic and Thermochemical Properties
Computational studies using density functional theory (DFT) provide insights into the electronic behavior of such compounds. highlights the importance of exact-exchange terms in improving thermochemical accuracy (e.g., atomization energies with <2.4 kcal/mol error) . For 1,3,2λ⁶-dioxathietane-2,2-dione, the sulfone group’s electron-withdrawing nature and ring strain likely result in a higher correlation energy density, which can be modeled using the Colle-Salvetti formula () .
Table 3: Computational Comparison
The inclusion of exact-exchange terms (as in B3LYP) is critical for accurately modeling the hypervalent sulfur and strained ring system in dioxathietane-dione, whereas oxazolidine dione may be adequately described with gradient-corrected functionals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
